molecular formula C11H22O B1237749 4-Methyl-3-decen-5-ol CAS No. 81782-77-6

4-Methyl-3-decen-5-ol

Cat. No. B1237749
CAS RN: 81782-77-6
M. Wt: 170.29 g/mol
InChI Key: WSTQLNQRVZNEDV-CSKARUKUSA-N
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Description

4-Methyl-3-decen-5-ol is a colorless to pale yellow liquid with a powerful, rich, fresh, green, floral, violet-leaf-like odor . It is used in modern perfume oils as a substitute for the methyl alkynoates and is found in perfume oils for nearly all applications .


Synthesis Analysis

4-Methyl-3-decen-5-ol is prepared by Grignard reaction of pentylmagnesium bromide and 2-methyl-2-pentenal . The synthetic pathway starts with obtaining 2-methyl-2-pentenal by condensation of propionaldehyde under alkali conditions.


Molecular Structure Analysis

The molecular formula of 4-Methyl-3-decen-5-ol is C11H22O . It has an average mass of 170.292 Da and a monoisotopic mass of 170.167068 Da .


Chemical Reactions Analysis

4-Methyl-3-decen-5-ol is used in modern perfume oils as a substitute for the methyl alkynoates . It is prepared by Grignard reaction of pentylmagnesium bromide and 2-methyl-2-pentenal .


Physical And Chemical Properties Analysis

4-Methyl-3-decen-5-ol has a boiling point of 232.9±8.0 °C (Predicted), a density of 0.845±0.06 g/cm3 (Predicted), and a vapor pressure of 1.1Pa at 20℃ . It has a pKa of 14.93±0.20 (Predicted) and a LogP of 3.9 . It is soluble in water at 63mg/L at 20℃ .

Scientific Research Applications

Perfumery

4-Methyl-3-decen-5-ol: is utilized in modern perfume oils as a substitute for methyl alkynoates . Its structure allows it to impart a unique fragrance that is desirable in perfumes for various applications, from personal scents to ambient fragrancing.

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity is harnessed in Grignard reactions, where it is used to create new carbon-carbon bonds, leading to a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals .

Material Science

In material science, 4-Methyl-3-decen-5-ol can be used to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the flexibility, durability, and other physical properties of the material, which is crucial for developing new materials with specific characteristics .

Green Chemistry

This compound is also explored in green chemistry for its potential to be used in environmentally friendly synthesis processes. Researchers have investigated its use in reactions that minimize harmful byproducts and reduce the environmental impact of chemical production.

Analytical Chemistry

4-Methyl-3-decen-5-ol: can be used as a standard in chromatography and mass spectrometry for the identification and quantification of similar compounds in complex mixtures. Its well-defined physical and chemical properties make it an ideal reference material .

Flavor Industry

Due to its volatility and stability, 4-Methyl-3-decen-5-ol can be used to create flavoring agents in the food industry. It can impart a subtle, unique taste to food products, enhancing their flavor profile without overpowering other ingredients .

Safety And Hazards

4-Methyl-3-decen-5-ol is very toxic to aquatic life (H400) and toxic to aquatic life with long-lasting effects (H411) . It is advised to avoid release to the environment and to collect spillage . It is also recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(E)-4-methyldec-3-en-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTQLNQRVZNEDV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=CCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C(=C/CC)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name 3-Decen-5-ol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-Methyl-3-decen-5-ol

CAS RN

81782-77-6, 177772-08-6
Record name 3-Decen-5-ol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081782776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-decen-5-ol, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177772086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decen-5-ol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-methyl-3-decen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-3-DECEN-5-OL, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5I61TY7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.4 g (0.1 g atom) of magnesium in 50 ml of absolute ether are placed in an apparatus which is customary for Grignard reactions. While stirring and under a protective gas atmosphere (nitrogen) there are subsequently added dropwise 15.0 g (0.1 mol) of n-amyl bromide in 50 ml of absolute ether so that, after initiation of the reaction, the ether constantly boils slightly. After completing the addition, the mixture is held at reflux temperature for a further 30 minutes, then cooled to 10° C. and a solution of 7.85 g (0.08 mol) of 2-methyl-2-pentenal in 20 ml of absolute ether is added dropwise. In order to complete the reaction, the mixture is stirred at room temperature for a further 12 hours. After decomposing the Grignard complex with saturated ammonium chloride solution and ice, the supernatant ethereal solution is washed with saturated sodium chloride solution and subsequently dried. After evaporating the solvent, there remain 13.6 g of crude product which are fractionally distilled. There are thus obtained 8.9 g of pure 4-methyl-3-decen-5-ol of boiling point 103° C./12 mm Hg, nD20 =1.4499.
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 4-methyl-3-decen-5-ol based on the provided research?

A1: The research primarily highlights the use of 4-methyl-3-decen-5-ol as a fragrance material [] and a component in self-tanning cosmetic products []. Its presence contributes to the overall scent profile of fragrances and may also play a role in mitigating the odor of other active ingredients in self-tanning formulations.

Q2: How is 4-methyl-3-decen-5-ol synthesized?

A2: One of the research articles outlines a synthetic route for 4-methyl-3-decen-5-ol []. The process involves several steps:

    Q3: How is the synthesized 4-methyl-3-decen-5-ol characterized?

    A3: The synthesized compound is characterized using spectroscopic techniques [].

    • GC (Gas Chromatography): This technique is employed to determine the purity of the synthesized 4-methyl-3-decen-5-ol, which was reported to be greater than 98.0% [].

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